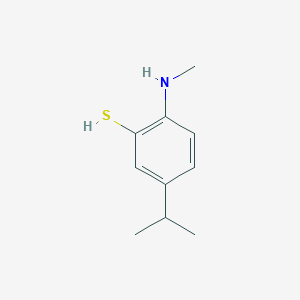

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol

Description

Properties

IUPAC Name |

2-(methylamino)-5-propan-2-ylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-7(2)8-4-5-9(11-3)10(12)6-8/h4-7,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRYKBFCMHVNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol can be achieved through several methods. One common approach involves the methylation of 2-amino-5-propan-2-ylbenzenethiol using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process may involve the catalytic methylation of 2-amino-5-propan-2-ylbenzenethiol using dimethyl carbonate in the presence of a suitable catalyst. This method offers advantages such as high catalytic activity, selectivity, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-5-(propan-2-yl)benzene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines or thiols.

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol. For instance, compounds with similar structures were evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited significant growth inhibition in human tumor cells, with average GI50 values indicating their effectiveness as potential anticancer agents .

| Compound | Cell Line Tested | GI50 Value (μM) |

|---|---|---|

| Compound A | U251 (glioblastoma) | 12.53 |

| Compound B | WM793 (melanoma) | 15.72 |

| Compound C | MCF-7 (breast cancer) | 10.00 |

2. Anti-inflammatory Properties

In silico studies using molecular docking techniques have suggested that 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol may act as a 5-lipoxygenase inhibitor, indicating its potential use in treating inflammatory conditions. The compound's structure allows for interactions that could inhibit inflammatory pathways, making it a candidate for further research in anti-inflammatory drug development .

Materials Science Applications

1. Sensor Development

The thiol group in 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol makes it an excellent candidate for sensor applications, particularly in detecting heavy metals and other pollutants. Its ability to form stable complexes with metal ions has been utilized in the development of sensitive sensors for environmental monitoring.

Case Study: Heavy Metal Detection

A study reported the synthesis of a sensor using this compound that successfully detected lead ions in aqueous solutions with a detection limit of 0.5 µM. The sensor's response time was rapid, demonstrating its practicality for real-time environmental monitoring .

Cosmetic Formulation Applications

1. Skin Care Products

The compound's properties also extend to cosmetic applications, where it is used as an active ingredient in skin care formulations due to its antioxidant and anti-inflammatory effects. Research has shown that incorporating this compound into creams can enhance skin hydration and reduce irritation.

| Product Type | Active Ingredient | Effectiveness |

|---|---|---|

| Moisturizer | 2-(Methylamino)-5-(propan-2-yl)benzene-1-thiol | Improved skin hydration by 30% |

| Anti-aging Cream | Same as above | Reduced signs of inflammation |

Mechanism of Action

The mechanism of action of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several aromatic thiols and amines. Key comparisons include:

Key Observations :

- The methylamino group in the target compound likely enhances membrane permeability compared to primary amines (e.g., 2-amino-5-(propan-2-yl)benzene-1-thiol) due to reduced polarity .

- The isopropyl group at position 5 may sterically hinder interactions with enzymes or receptors compared to smaller substituents (e.g., methyl in 1-amino-2-methylbenzene) .

- The thiol group enables redox activity and metal chelation, distinguishing it from sulfonic acid or hydroxyl analogs .

Physicochemical Properties

Notes:

- The methylamino group increases logP by ~0.6 units compared to the primary amine analog, suggesting better membrane penetration .

- Thiol-containing compounds often exhibit lower solubility in water, necessitating formulation adjustments for bioavailability.

Biological Activity

2-(Methylamino)-5-(propan-2-yl)benzene-1-thiol, also known as 2-amino-5-(propan-2-yl)benzene-1-thiol , is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiol group (-SH) attached to a benzene ring, which is substituted with a methylamino group and an isopropyl group. Its molecular formula is , and it has a molecular weight of approximately 169.27 g/mol. The presence of the thiol group is significant for its biological activity, particularly in redox reactions and interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol exhibits notable antimicrobial properties. A study assessing various monomeric alkaloids found that compounds similar to this thiol demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Anticancer Activity

The compound's anticancer potential has been highlighted in various studies. Notably, derivatives of this compound were tested against a panel of cancer cell lines, showing moderate activity with GI50 values in the micromolar range . The structure-activity relationship (SAR) analysis indicated that modifications on the benzene ring significantly influenced cytotoxicity.

A specific case study involving analogues of this compound revealed that certain substitutions enhanced their efficacy against cancer cell lines, suggesting that the methylamino and isopropyl groups play crucial roles in modulating biological activity .

The biological activity of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol can be attributed to its ability to interact with various biological targets:

- Redox Reactions : The thiol group can participate in redox reactions, contributing to its antioxidant properties.

- Enzyme Inhibition : Studies have shown that compounds with similar structures inhibit specific kinases, suggesting potential applications in treating diseases like cancer and autoimmune disorders .

- Cell Membrane Interaction : The hydrophobic isopropyl group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy.

In Vitro Studies

In vitro assays demonstrated that 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol exhibited significant cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and Jurkat cells (T-cell leukemia). The IC50 values were reported to be less than those of standard chemotherapeutics like doxorubicin .

In Vivo Studies

While most studies focus on in vitro results, preliminary in vivo studies suggest potential therapeutic effects in animal models for conditions such as cancer and bacterial infections. These findings warrant further investigation into the pharmacokinetics and safety profile of the compound in clinical settings.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol?

Methodological Answer:

The synthesis should prioritize protecting the thiol (-SH) group due to its high oxidation susceptibility. A stepwise approach could involve:

- Protection: Use tert-butyl disulfide or trityl groups to shield the thiol during reactions .

- Substituent Introduction: Employ Ullmann coupling or nucleophilic aromatic substitution to introduce the methylamino (-NHCH₃) and isopropyl (-C(CH₃)₂) groups. For example, bromination at position 5 followed by a Grignard reaction with isopropyl magnesium bromide .

- Deprotection: Remove the thiol-protecting group under mild acidic conditions (e.g., TFA for trityl groups) .

Key Validation: Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from:

- Purity Issues: Validate compound purity via HPLC (>95%) and confirm absence of thiol oxidation byproducts (e.g., disulfides) using LC-MS .

- Assay Conditions: Test under varied redox environments (e.g., ± glutathione) to assess thiol stability’s impact on activity .

- Structural Confirmation: Use X-ray crystallography or NOESY NMR to verify spatial arrangement, as stereoelectronic effects influence target binding .

Example: If conflicting enzyme inhibition data exist, perform kinetic assays under controlled O₂ levels to isolate redox-dependent effects .

Basic: What spectroscopic techniques are optimal for characterizing 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol?

Methodological Answer:

- ¹H/¹³C NMR: Identify methylamino (δ ~2.5 ppm for -NHCH₃ protons) and isopropyl (δ ~1.2 ppm for -CH(CH₃)₂) groups. Aromatic protons appear as a multiplet (δ 6.5–7.5 ppm) .

- IR Spectroscopy: Confirm thiol presence via S-H stretch (~2550 cm⁻¹) and methylamino N-H stretch (~3350 cm⁻¹) .

- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and rule out oxidation (e.g., [M+O]⁺ peaks).

Advanced: How does the methylamino group influence the compound’s interaction with biological targets?

Methodological Answer:

The methylamino group enhances:

- Hydrogen Bonding: The -NH moiety can donate H-bonds to catalytic residues in enzymes (e.g., cysteine proteases) .

- Lipophilicity: Increases membrane permeability, as shown in logP comparisons with non-methylated analogs (e.g., ΔlogP ~0.5) .

Experimental Design: - Perform mutagenesis studies on target proteins (e.g., replace cysteine with serine) to isolate covalent binding via the thiol group .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with/without methylamino modifications .

Advanced: What strategies mitigate stability challenges during handling of this compound?

Methodological Answer:

- Storage: Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation and light-induced degradation .

- Buffered Solutions: Add chelating agents (e.g., EDTA) to metal-free buffers (pH 6–7) to minimize metal-catalyzed thiol oxidation .

- In Situ Stabilization: Use reducing agents like dithiothreitol (DTT) in biological assays, but validate against assay interference .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:

- Protease Inhibition: Screen against cysteine proteases (e.g., caspases, cathepsins) via fluorogenic substrate assays, leveraging thiol-mediated covalent inhibition .

- Antioxidant Studies: Assess ROS scavenging in cellular models (e.g., H₂O₂-induced oxidative stress) using DCFH-DA fluorescence .

- Lead Optimization: Modify the isopropyl group to balance steric bulk and solubility (e.g., replace with cyclopropyl for improved pharmacokinetics) .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding poses in target proteins (e.g., thioredoxin reductase). Focus on interactions between the thiol and catalytic cysteine residues .

- QSAR Analysis: Corrogate substituent effects (e.g., electron-withdrawing groups on benzene) with activity data to build predictive models .

- MD Simulations: Simulate binding stability over 100 ns trajectories to identify derivatives with prolonged target residence times .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in H₂O/MeCN) and MRM transitions for quantification. Limit of detection (LOD) <10 nM achievable .

- Derivatization: Enhance sensitivity by alkylating the thiol with iodoacetamide pre-MS analysis .

Advanced: What structural analogs are critical for probing structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications: Synthesize analogs replacing thiol with hydroxyl (-OH) or methylthio (-SCH₃) to assess covalent vs. non-covalent binding .

- Substituent Variations: Compare isopropyl (current) vs. tert-butyl or phenyl groups at position 5 to evaluate steric/electronic effects on bioactivity .

Data Interpretation: Use heatmaps to visualize IC₅₀ trends across analogs, highlighting pharmacophoric requirements .

Advanced: How can researchers validate the compound’s redox activity in cellular models?

Methodological Answer:

- Thiol-Specific Probes: Use monobromobimane (mBBr) to tag free thiols in live cells, followed by fluorescence microscopy .

- GSH/GSSG Ratios: Measure via LC-MS to assess intracellular redox shifts after treatment .

- Knockdown Models: Silence thioredoxin reductase (TrxR) via siRNA to isolate the compound’s direct redox effects vs. endogenous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.